1-(4-Phenoxyphenyl)ethanol
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Overview
Description
1-(4-Phenoxyphenyl)ethanol is a chemical compound with the molecular formula C13H12O2 . It is also known by other names such as 4’-Ethoxyacetophenone, p-Ethoxyacetophenone, 4-Ethoxyacetophenone, 4-Ethoxyphenylethanone, Acetophenone, p-ethoxy-, Acetophenone, 4’-ethoxy-, 1-(4-Ethoxyphenyl)ethanone, and 1-(4-ethoxyphenyl)ethan-1-one .
Synthesis Analysis
The synthesis of this compound can be achieved through biocatalytic processes. For instance, Saccharomyces uvarum has been used for the asymmetric bioreduction of 4-methoxy acetophenone, which is a key step in the synthesis of this compound . Another method involves the synthesis of 1-(3-hydroxy-4-phenoxyphenyl)ethanone from 1-(3-methoxy-4-phenoxyphenyl)ethanone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The ChemSpider database provides a 3D structure of the compound, which can be useful for understanding its spatial configuration . Additionally, crystal structural analysis can provide insights into the atomic arrangement within the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.23 . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined using standard laboratory techniques .Scientific Research Applications
Synthesis and Characterization
- Tritiated hydroxytyrosol, a compound related to 1-(4-Phenoxyphenyl)ethanol, has been synthesized for use in bioavailability and metabolism studies, indicating the compound's importance in biomedical research (Tuck, Tan, & Hayball, 2000).
Extraction and Environmental Applications
- The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes highlights its significance in environmental and waste management studies (Reis, Freitas, Ferreira, & Carvalho, 2006).
Enzymatic Reactions and Stereochemistry
- Research on the enzymic hydroxylation of 4-ethylphenol producing optically active 1-(4'-hydroxyphenyl)-ethanol reveals significant insights into stereochemistry and enzymatic processes (McIntire, Hopper, Craig, Everhart, Webster, Causer, & Singer, 1984).
Biocatalysis and Drug Production
- The optimization of biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke, underlines its importance in the synthesis of various drug intermediates (Kavi, Özdemir, Dertli, & Şahin, 2021).
Safety and Hazards
The safety data sheet for a related compound, 4-Phenoxyphenyl isocyanate, indicates that it has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It’s important to handle 1-(4-Phenoxyphenyl)ethanol with care, considering these potential hazards.
properties
IUPAC Name |
1-(4-phenoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFMENZOKGFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345871 |
Source
|
Record name | 1-(4-Phenoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4974-85-0 |
Source
|
Record name | 1-(4-Phenoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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